2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with a piperazine derivative. One common method includes the following steps:
Starting Materials: 4-nitrophenol and 1-(2-hydroxyethyl)piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 4-nitrophenol is dissolved in the solvent, and 1-(2-hydroxyethyl)piperazine is added dropwise. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Purification: The product is isolated by filtration, followed by recrystallization from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-aminophenol.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The hydroxyethyl and nitrophenol groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The piperazine ring may also interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid:
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another buffer with similar structural features.
Uniqueness
2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol is unique due to the presence of both a nitrophenol and a hydroxyethyl piperazine moiety, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c17-8-7-14-3-5-15(6-4-14)10-11-9-12(16(19)20)1-2-13(11)18/h1-2,9,17-18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPORHAERSEECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.